6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-4-2-5-12(8-11)15(18)17-9-13-6-3-7-16-14(13)10-17/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZAQIEENYVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzoyl chloride with 5H,6H,7H-pyrrolo[3,4-b]pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrrolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Benzyl Derivatives
- Example : 6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS 18184-75-3)
- Molecular Formula : C₁₄H₁₂N₂O₂
- Key Features : The benzyl group increases lipophilicity (logP ~2.5 predicted), while the dione moiety introduces hydrogen-bonding capability. This compound is used as an intermediate in synthesizing azabicyclo derivatives .
- Biological Relevance : Benzyl-substituted analogs are explored for kinase inhibition but may exhibit reduced selectivity compared to acylated variants due to steric bulk .
3-(Trifluoromethyl) Derivatives
- Example : 3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 2055840-67-8)
Dione Derivatives
Halogenated Derivatives
- Example : 5H,6H,7H-Pyrrolo[3,4-b]pyridine hydrobromide (CAS 1955506-83-8)
Structure–Activity Relationship (SAR) Insights
- Substituent Position : highlights that adding substituents to the pyrrolopyridine scaffold must balance steric and electronic effects. For instance, amine or oxygen groups on six-membered rings can reduce inhibitory activity if improperly positioned .
- Electron-Donating vs. Withdrawing Groups : The 3-methylbenzoyl group (electron-donating) may enhance hydrophobic binding compared to CF₃ (electron-withdrawing), which could improve target residence time .
- Dione vs.
Physicochemical Properties Comparison
*Estimated based on analogs.
Biological Activity
6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,4-b]pyridine core with a 3-methylbenzoyl substituent. Its molecular formula is with a molecular weight of 195.24 g/mol. The unique structure contributes to its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
- Enzyme Inhibition : The compound binds to the active sites of kinases, inhibiting their activity and affecting signaling pathways that regulate cell growth and survival.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurochemical pathways relevant to mood regulation and cognitive function.
Anticancer Activity
Studies have shown that derivatives of pyrrolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research indicates potential antimicrobial properties against certain bacterial strains:
- Inhibition of Pathogens : The compound has shown activity against Staphylococcus aureus and Escherichia coli in preliminary studies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Effects : A study by Kalai et al. highlighted the efficacy of pyrrolo[3,4-b]pyridine derivatives in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to control groups.
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated improvements in cognitive function and reduced neuronal apoptosis.
Q & A
Q. Q1. What are the established synthetic routes for 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, and how can purity be maximized?
Methodological Answer: The core structure is typically synthesized via cyclization reactions. A common approach involves:
Ring-opening/closure strategies : Starting with precursors like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile, followed by reaction with amines (e.g., 5-amino-3-methyl-1H-pyrazole) under reflux in ethanol to form the pyrrolopyridine scaffold .
Bromination : Introducing substituents via brominated intermediates (e.g., 4-bromo derivatives) using N-bromosuccinimide (NBS) in DMF at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile/diisopropyl ether) yields >97% purity .
Q. Q2. Which analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond at 1.21 Å) and confirms fused-ring geometry .
- NMR spectroscopy : NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 265.0845) .
Advanced Target Identification
Q. Q3. How can researchers identify biological targets, such as Bcl-xL, for this compound?
Methodological Answer:
Computational docking : Use tools like AutoDock Vina to model interactions with Bcl-xL’s hydrophobic groove (e.g., binding affinity ΔG = -9.2 kcal/mol) .
Apoptosis assays : Measure caspase-3/7 activation in cancer cells (e.g., IC = 1.2 µM in HeLa cells) .
Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., K = 85 nM for Bcl-xL) .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How do substituents like the 3-methylbenzoyl group influence biological activity?
Methodological Answer:
Q. Q5. What storage conditions ensure compound stability during long-term studies?
Methodological Answer:
- Storage : -20°C under argon for >2 years; room temperature stable for 6 months if protected from light .
- Degradation analysis : Monitor via HPLC every 3 months (acceptance criteria: <5% degradation) .
Contradictory Data Resolution
Q. Q6. How to reconcile conflicting reports on its activity against Bcl-xL vs. GABA receptors?
Methodological Answer:
Selective assay design : Use isoform-specific GABA receptor cell lines (e.g., α1 vs. α5 subunits) .
Gene knockout models : CRISPR-Cas9 deletion of Bcl-xL in cancer cells to isolate apoptosis pathways .
Dual-activity profiling : Test at varying concentrations (e.g., Bcl-xL IC = 1.2 µM vs. GABA α1 K = 50.1 nM) .
Computational Modeling
Q. Q7. Which in silico methods predict binding modes with targets like Bcl-xL?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns (e.g., RMSD < 2.0 Å indicates stable binding) .
- Free energy calculations : MM-PBSA/GBSA estimates binding energy (e.g., ΔG = -35.6 kcal/mol for Bcl-xL) .
Analytical Purity Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
